

Application Notes and Protocols for N-ethylpiperidine-4-carboxamide in Functional Assays

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Compound of Interest

Compound Name: *N*-ethylpiperidine-4-carboxamide

Cat. No.: B169664

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the functional activity of **N-ethylpiperidine-4-carboxamide** and related piperidine-4-carboxamide derivatives. The protocols outlined below are representative methodologies for determining the binding affinity and functional modulation of a target receptor, using the sigma-1 receptor as a plausible target for this class of compounds.

Introduction

N-ethylpiperidine-4-carboxamide belongs to the piperidine-4-carboxamide scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide range of biological activities, including as proteasome inhibitors for malaria, dopamine D3 receptor ligands, and carbonic anhydrase inhibitors[1][2][3]. This document focuses on protocols to assess its potential as a sigma-1 receptor ligand, a target for which other piperidine-4-carboxamide derivatives have shown high affinity[4][5].

Data Presentation: Summary of Quantitative Data

The following tables provide a template for presenting quantitative data obtained from the described functional assays.

Table 1: Radioligand Binding Affinity of **N-ethylpiperidine-4-carboxamide** for Sigma-1 and Sigma-2 Receptors

Compound	Target Receptor	Radioligand	Ki (nM)
N-ethylpiperidine-4-carboxamide	Sigma-1	--INVALID-LINK---pentazocine	User Data
N-ethylpiperidine-4-carboxamide	Sigma-2	[3H]DTG	User Data
Reference Compound (Haloperidol)	Sigma-1	--INVALID-LINK---pentazocine	User Data
Reference Compound (Haloperidol)	Sigma-2	[3H]DTG	User Data

Table 2: Functional Activity of **N-ethylpiperidine-4-carboxamide** in a Calcium Flux Assay

Cell Line	Treatment	EC50 / IC50 (nM)	Efficacy (% of control)
HEK293-S1R	N-ethylpiperidine-4-carboxamide (Agonist)	User Data	User Data
HEK293-S1R	N-ethylpiperidine-4-carboxamide (Antagonist)	User Data	User Data
Wild-Type HEK293	N-ethylpiperidine-4-carboxamide	User Data	User Data

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of **N-ethylpiperidine-4-carboxamide** for the sigma-1 receptor.

Materials:

- HEK293 cells stably expressing human sigma-1 receptor
- Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
- Assay buffer (50 mM Tris-HCl, pH 7.4)
- Radioligand: --INVALID-LINK---pentazocine
- Non-specific binding control: Haloperidol (10 μ M)
- Test compound: **N-ethylpiperidine-4-carboxamide** (serial dilutions)
- Scintillation vials and cocktail
- Glass fiber filters
- Filtration apparatus

Protocol:

- Membrane Preparation:
 1. Culture HEK293-S1R cells to 80-90% confluency.
 2. Harvest cells and centrifuge at 1000 x g for 5 minutes.
 3. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
 4. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
 5. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
- Binding Assay:
 1. In a 96-well plate, add 50 μ L of assay buffer, 50 μ L of --INVALID-LINK---pentazocine (at a final concentration equal to its K_d), and 50 μ L of serially diluted **N-ethylpiperidine-4-carboxamide**.

2. For total binding, add 50 μ L of assay buffer instead of the test compound.
 3. For non-specific binding, add 50 μ L of 10 μ M haloperidol.
 4. Initiate the binding reaction by adding 50 μ L of the cell membrane preparation (typically 50-100 μ g of protein).
 5. Incubate at 37°C for 120 minutes.
- Filtration and Scintillation Counting:
 1. Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer.
 2. Wash the filters three times with ice-cold assay buffer.
 3. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
 - Data Analysis:
 1. Calculate specific binding by subtracting non-specific binding from total binding.
 2. Plot the percentage of specific binding against the logarithm of the test compound concentration.
 3. Determine the IC50 value from the resulting sigmoidal curve.
 4. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Flux Assay

This protocol assesses the functional activity of **N-ethylpiperidine-4-carboxamide** by measuring changes in intracellular calcium concentration.

Materials:

- HEK293 cells stably expressing the sigma-1 receptor

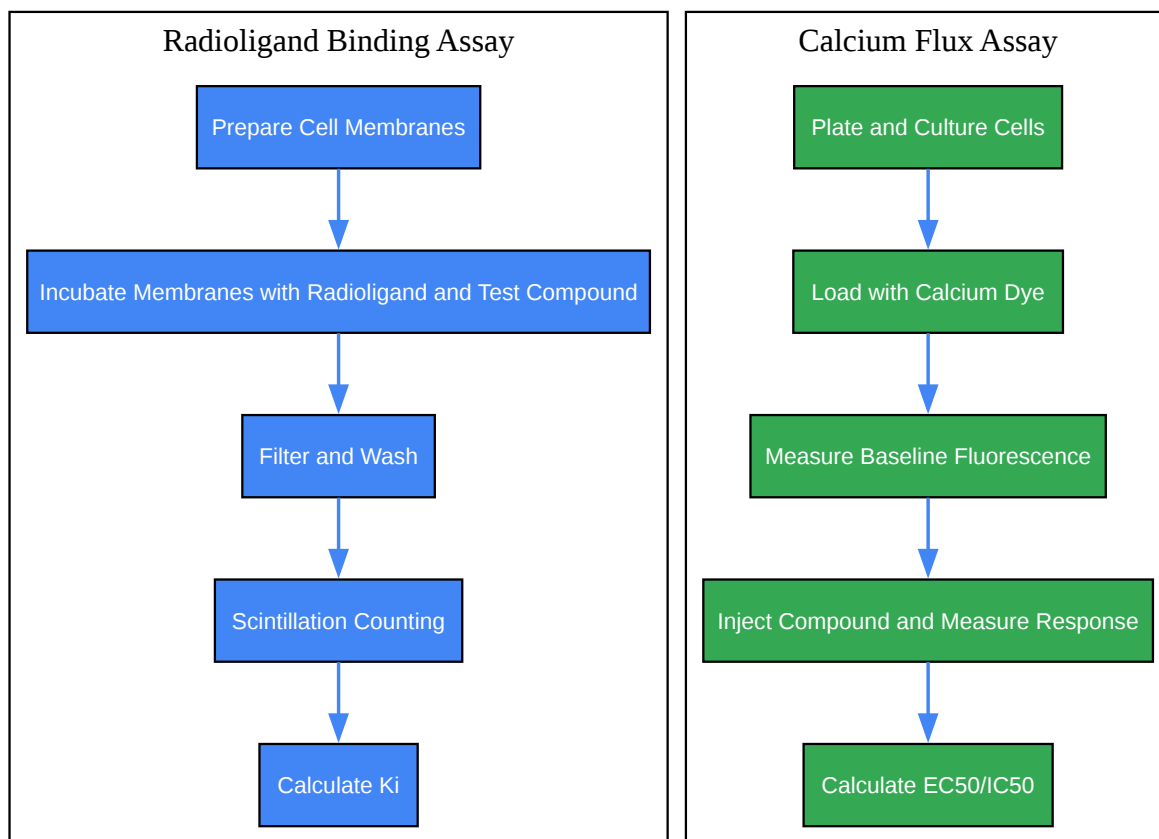
- Cell culture medium (e.g., DMEM with 10% FBS)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Sigma-1 receptor agonist (e.g., (+)-pentazocine)
- Test compound: **N-ethylpiperidine-4-carboxamide**
- Fluorescent plate reader with an automated injection system (e.g., FLIPR)

Protocol:

- Cell Plating:
 1. Plate HEK293-S1R cells in black-walled, clear-bottom 96-well plates and grow to confluence.
- Dye Loading:
 1. Remove the culture medium and add the calcium-sensitive dye solution.
 2. Incubate for 60 minutes at 37°C.
 3. Wash the cells with assay buffer to remove excess dye.
- Agonist Mode:
 1. Place the cell plate in the fluorescent plate reader.
 2. Monitor baseline fluorescence for 10-20 seconds.
 3. Inject serially diluted **N-ethylpiperidine-4-carboxamide** and continue to record fluorescence for 2-3 minutes.
- Antagonist Mode:

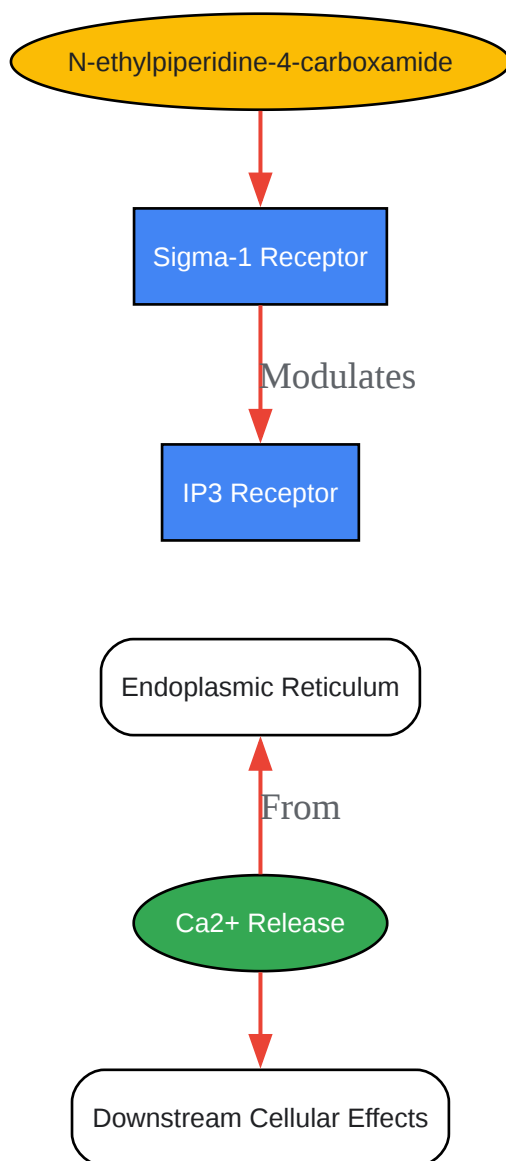
1. Pre-incubate the dye-loaded cells with serially diluted **N-ethylpiperidine-4-carboxamide** for 15-30 minutes.
 2. Place the cell plate in the fluorescent plate reader and monitor baseline fluorescence.
 3. Inject a known sigma-1 receptor agonist (at its EC80 concentration) and record the fluorescence response.
- Data Analysis:
 1. Measure the change in fluorescence intensity from baseline.
 2. Plot the response against the logarithm of the test compound concentration.
 3. For agonist mode, determine the EC50 value.
 4. For antagonist mode, determine the IC50 value.

Mandatory Visualizations



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Caption: Experimental workflow for binding and functional assays.



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Caption: Hypothetical sigma-1 receptor signaling pathway.

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